4-Chloro-2,5-dma hydrochloride

准备方法

合成路线: 分子的合成路线。

反应条件: 具体的反应条件可能会有所不同,但通常包括对前体化合物的氯化。

工业生产: 由于其法医和研究背景,关于大规模工业生产方法的信息有限。

化学反应分析

反应: 可以进行各种反应,包括氧化、还原和取代。

常用试剂和条件: 这些反应可能涉及氧化剂(例如,KMnO4)、还原剂(例如,LiAlH4)和卤化剂(例如,Cl2)等试剂。

主要产物: 形成的主要产物取决于具体的反应条件。例如,氯化会产生 。

科学研究应用

Neuropharmacological Studies

4-Chloro-2,5-DMA is primarily studied for its effects on the central nervous system. It is known to activate serotonin receptors, particularly the 5-HT2A receptor, which has implications for understanding its psychoactive properties. Key findings include:

- Binding Affinity : DOC exhibits a high binding affinity for the 5-HT2A receptor (Ki = 4 nM), suggesting significant serotonergic activity compared to other compounds like LSD (Ki = 0.47 nM) .

- Behavioral Effects : In animal studies, DOC has been shown to induce various physiological responses such as hyperthermia and changes in locomotor activity. For instance, in rats, it produced both stimulant and depressant effects depending on dosage .

Addiction and Dependence Research

Research indicates that 4-Chloro-2,5-DMA may have rewarding and reinforcing effects similar to other psychoactive substances. In conditioned place preference tests, it demonstrated a preference for drug-paired environments at specific dosages (0.3 mg/kg) . This suggests potential implications for studying addiction mechanisms.

Forensic Applications

Due to its classification as a new psychoactive substance (NPS), 4-Chloro-2,5-DMA is of interest in forensic toxicology. Its presence in biological samples can indicate illicit drug use. Analytical methods are being developed to detect and quantify this compound in various matrices.

Analytical Reference Standards

4-Chloro-2,5-DMA hydrochloride is categorized as an analytical reference standard used in laboratories for research purposes. It helps in the development of testing methods for identifying similar compounds in forensic samples .

Case Study 1: Behavioral Analysis in Rodents

A study assessed the behavioral effects of DOC on male rats through various tests including locomotor activity and drug discrimination tasks. Results indicated that DOC could substitute for other known psychoactive drugs like DOM and LSD at certain doses . The findings contribute to understanding the drug's potential dependence liability.

Case Study 2: Pharmacokinetics and Toxicology

Research has also focused on the pharmacokinetics of DOC. It has been found that the compound's effects vary significantly with dosage and administration route, indicating complex interactions within biological systems . Toxicological assessments are ongoing to establish safe handling practices due to its high addictive potential.

作用机制

靶标: 可能与血清素受体(例如,5-HT2 受体)相互作用。

途径: 激活这些受体可能会调节神经递质释放并影响行为。

相似化合物的比较

类似化合物: 其他取代的苯丙胺,例如 、 和相关的类似物。

独特性: 4 位的氯取代使其与其他化合物区别开来。

生物活性

4-Chloro-2,5-dimethoxyamphetamine hydrochloride (4-Cl-2,5-DMA HCl) is a synthetic compound belonging to the phenethylamine class, closely related to other psychoactive substances like 2,5-dimethoxy-4-chloroamphetamine (DOC). This compound has garnered attention for its biological activity , particularly its psychoactive effects and potential toxicity .

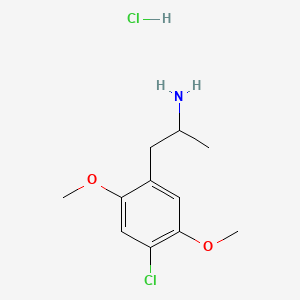

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₆ClNO₂

- Molar Mass : Approximately 229.70 g/mol

- Structure : Features two methoxy groups at the 2 and 5 positions of the aromatic ring and a chlorine atom at the 4 position.

The structural characteristics significantly influence its pharmacological activity, particularly its interaction with serotonin receptors.

Psychoactive Effects

4-Chloro-2,5-DMA HCl primarily exhibits psychedelic effects , acting as a partial agonist at the 5-HT₂A receptor . This interaction is responsible for various hallucinogenic experiences, including:

- Visual and auditory distortions

- Altered perception of time

- Emotional shifts

The effective dosage range for psychoactive effects typically lies between 0.2 to 7.0 mg , with peak effects observed around 4 to 8 hours post-administration .

Addiction Potential

Research indicates that 4-Cl-2,5-DMA HCl may have a high addictive potential. Studies in rodent models have shown reinforcing and rewarding effects similar to other drugs of abuse. In conditioned place preference (CPP) tests, doses as low as 0.3 mg/kg increased preference for drug-paired environments, suggesting significant potential for dependency .

Toxicity Concerns

There are documented cases linking the use of related compounds to fatalities, raising concerns about the toxicity of 4-Cl-2,5-DMA HCl. A notable case report highlighted a human fatality associated with a similar compound, underscoring the need for further research to fully understand the risks involved in human consumption .

Receptor Binding Affinity

4-Chloro-2,5-DMA HCl shows selective binding affinity for serotonin receptors:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| h5-HT1A | >9,200 nM |

| h5-HT2A | 4 nM |

| h5-HT2C | 3.57 nM |

These values indicate that while it binds weakly to h5-HT1A receptors, it has a strong affinity for h5-HT2A receptors, which is crucial for its hallucinogenic properties .

Animal Studies

In vivo studies have demonstrated various physiological effects in animal models:

- Induction of hypersalivation and loss of orientation reflexes at doses around 10 mg/kg .

- Significant increases in body temperature in rabbits after administration .

Case Reports

Several case studies have documented adverse effects associated with compounds structurally similar to 4-Cl-2,5-DMA HCl. These include:

- Fatalities linked to misuse : A case involving a young adult who experienced severe physiological distress after consumption.

- Reinforcement studies : Rodent studies demonstrating increased drug-seeking behavior following administration of low doses.

Research Findings

Recent studies emphasize the need for comprehensive investigations into the pharmacological profile of 4-Cl-2,5-DMA HCl:

属性

IUPAC Name |

1-(4-chloro-2,5-dimethoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO2.ClH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWCUOAJVCUYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1OC)Cl)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679946 | |

| Record name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42203-77-0 | |

| Record name | 4-Chloro-2,5-dma hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042203770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOC hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/126UOM158R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。